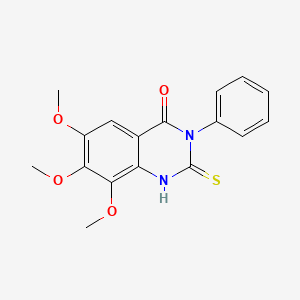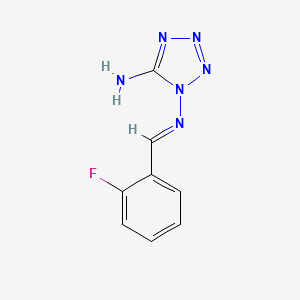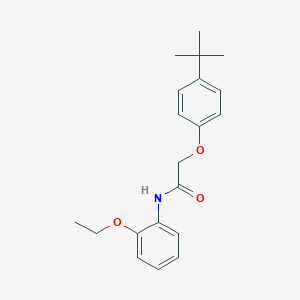
N-(2,5-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthetic approaches to similar compounds often involve multi-step reactions, starting from basic piperazine or naphthyl precursors. For instance, compounds with complex structures are synthesized through methods like nucleophilic aromatic substitution or condensation reactions, utilizing dimethylformamide or cesium carbonate as a solvent or catalyst for enhancing the reaction efficiency and yield (Williams et al., 2010).
Molecular Structure Analysis
The structure of such molecules is often elucidated using spectroscopic methods, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques help in determining the molecular fingerprint and understanding the electronic and spatial configuration, crucial for predicting the molecule's reactivity and interaction with other molecules (Uchiyama et al., 2015).
Chemical Reactions and Properties
The chemical behavior of N-(2,5-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine would likely be influenced by its functional groups. Piperazine derivatives are known for their versatility in chemical reactions, including substitution reactions that could modify the naphthyl or dimethoxybenzylidene portions, potentially altering the compound's chemical properties and reactivity profile (Abdel-Hay et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity can be inferred from related compounds. For example, the solubility could be influenced by the dimethoxy groups, making the compound more soluble in organic solvents. The melting point could be affected by the rigid structure imparted by the naphthyl and piperazine rings, potentially leading to higher melting points (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The presence of dimethoxybenzylidene and naphthylmethyl groups suggests that this compound could exhibit interesting optical and electronic properties. The electron-donating methoxy groups might influence the electronic distribution throughout the molecule, affecting its reactivity, while the piperazine core may contribute to basicity and potential coordination chemistry (Verma & Singh, 2015).
Applications De Recherche Scientifique
Synthesis and Application of Piperazine Derivatives
- Research on piperazine derivatives has demonstrated their versatility in the synthesis of complex molecules. For example, a study by Hattori and Kinoshita (1979) on the synthesis of polyamides containing theophylline and thymine revealed that piperazine derivatives could be used to create polymers with potential applications in drug delivery systems and biomaterials (Hattori & Kinoshita, 1979).
Novel Benzodifuranyl, Triazines, Oxadiazepines, and Thiazolopyrimidines
- A study on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone explored their potential as anti-inflammatory and analgesic agents. These compounds demonstrated significant COX-2 inhibitory activity, suggesting their potential use in developing new therapeutics for inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Fluorescence and Antimicrobial Studies of Metal Dithiocarbamate Complexes
- The synthesis and study of mononuclear transition metal dithiocarbamate complexes bearing pendant 2-chloro-3-amino-1,4-naphthoquinone groups revealed medium to very strong fluorescence emission bands and showed broad-spectrum antimicrobial activity. This work highlights the potential of such complexes in fluorescence-based applications and as novel antimicrobial agents (Verma & Singh, 2015).
Organic Crystal Engineering
- Studies in organic crystal engineering with 1,4-piperazine-2,5-diones have provided insights into the hydrogen-bond association of specific cyclic compounds. These studies contribute to our understanding of molecular interactions and the design of materials with tailored properties (Weatherhead-Kloster et al., 2005).
Cardiotropic Activity of Cyclic Methoxyphenyltriazaalkanes
- Research on cyclic methoxyphenyltriazaalkanes demonstrated that their structure influences cardiotropic actions. Specifically, compounds such as 1-(2,4-dimethoxybenzyl)-4{2-[2,4-dimethoxybenzyl)amino]ethyl}piperazin-2,3-dione showed significant antiarrhythmic activity, indicating potential applications in cardiovascular therapeutics (Mokrov et al., 2019).
Propriétés
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-28-22-10-11-24(29-2)21(16-22)17-25-27-14-12-26(13-15-27)18-20-8-5-7-19-6-3-4-9-23(19)20/h3-11,16-17H,12-15,18H2,1-2H3/b25-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPCAUZHTSONQR-KOEQRZSOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5511704.png)


![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5511722.png)
![1-(2-chloro-4-fluorobenzyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5511725.png)
![1-[(2,3-difluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5511734.png)

![1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5511754.png)
![4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine](/img/structure/B5511769.png)
![2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5511774.png)
![[4-(1H-tetrazol-1-yl)phenyl]acetonitrile](/img/structure/B5511795.png)

![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5511799.png)
